Cetrorelix acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Pituitary Function

Cetrorelix acetate's ability to suppress the release of gonadotropins (follicle-stimulating hormone [FSH] and luteinizing hormone [LH]) from the pituitary gland makes it a valuable tool for researchers investigating the hypothalamic-pituitary-gonadal (HPG) axis. By temporarily blocking GnRH signaling, scientists can assess the role of FSH and LH in various physiological processes including puberty, menstrual cycle regulation, and fertility [].

Studies have employed cetrorelix acetate to evaluate the impact of GnRH suppression on:

- Gonadal steroidogenesis (sex hormone production) [].

- Pituitary responsiveness to GnRH stimulation tests [].

- Feedback mechanisms within the HPG axis [].

These investigations contribute to a deeper understanding of the intricate hormonal pathways governing reproduction and endocrine function.

Oncological Research

Cetrorelix acetate's potential extends to oncological research, particularly in hormone-sensitive cancers like breast and prostate cancer. These cancers rely on sex hormones for growth and progression. Cetrorelix acetate, by suppressing gonadotropin release and subsequent sex hormone production, might offer therapeutic benefits. Researchers are exploring its use in conjunction with other therapies to:

- Reduce sex hormone levels in cancer patients [].

- Potentially improve the efficacy of hormone-targeted therapies [].

Clinical trials are ongoing to evaluate the safety and efficacy of cetrorelix acetate in cancer management.

Investigating Fertility Regulation

Beyond assisted reproductive technologies, cetrorelix acetate might contribute to the development of new fertility control methods. Its ability to reversibly suppress ovulation makes it a potential candidate for long-acting contraceptives. Researchers are exploring its use in:

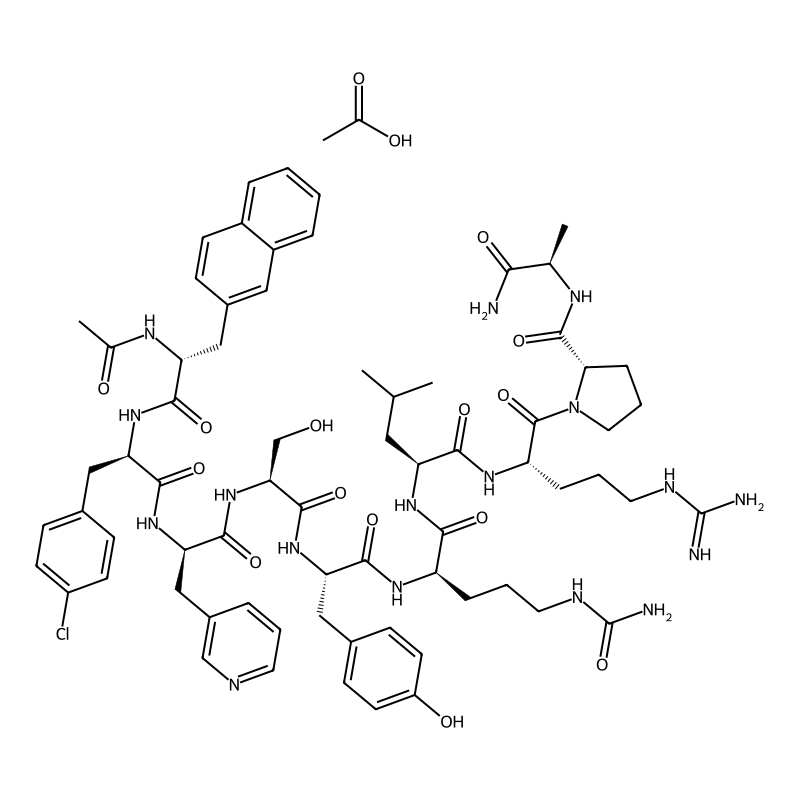

Cetrorelix acetate is characterized by its chemical formula C₇₄H₁₀₀ClN₁₇O₁₈ and a molecular weight of approximately 1551.17 g/mol. It is presented as a white, hygroscopic powder that is soluble in water, with a solubility of about 8 mg/mL . The compound is typically administered through subcutaneous injection after reconstitution with sterile water for injection.

As mentioned earlier, cetrorelix acts as a GnRH antagonist. It binds competitively to GnRH receptors on pituitary gland cells, preventing natural GnRH from activating the signaling cascade that leads to LH release []. This temporary suppression of LH surge allows for controlled ovarian stimulation with gonadotropins during fertility treatments.

The primary biological activity of cetrorelix acetate involves its antagonistic effects on the gonadotropin-releasing hormone receptor. By blocking this receptor, cetrorelix acetate regulates the release of luteinizing hormone and follicle-stimulating hormone in a dose-dependent manner. This mechanism is crucial in clinical settings to prevent premature ovulation in women undergoing fertility treatments .

The synthesis of cetrorelix acetate involves a complex 26-step process that includes solid-phase peptide synthesis techniques. Key steps include the formation of peptide bonds and purification through high-performance liquid chromatography (HPLC). The final product undergoes rigorous quality control to ensure the absence of significant impurities, including potential by-products from racemization .

Cetrorelix acetate is primarily used in reproductive medicine, particularly in:

- Assisted Reproductive Technologies: It is used to prevent premature ovulation during procedures such as in vitro fertilization.

- Hormonal Treatments: It aids in managing conditions that require hormonal regulation, such as endometriosis and uterine fibroids.

Studies have shown that cetrorelix acetate can interact with various medications and hormonal therapies. Its primary interaction involves the modulation of hormonal levels, which may affect the efficacy of other fertility medications. Adverse reactions, including hypersensitivity, have been reported but are relatively rare .

Cetrorelix acetate belongs to a class of compounds known as gonadotropin-releasing hormone antagonists. Here are some similar compounds for comparison:

| Compound Name | Molecular Weight | Mechanism of Action | Unique Features |

|---|---|---|---|

| Ganirelix | 1650.93 g/mol | Gonadotropin-releasing hormone antagonist | Similar structure but different amino acid substitutions |

| Degarelix | 1670.96 g/mol | Gonadotropin-releasing hormone antagonist | Used primarily in prostate cancer treatment |

| Lypressin | 1024.17 g/mol | Vasopressin analog | Different target receptor (vasopressin) |

Cetrorelix acetate is unique due to its specific amino acid substitutions at positions 1, 2, 3, 6, and 10 compared to other compounds in its class . These modifications enhance its potency and specificity for the gonadotropin-releasing hormone receptor.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

GHS Hazard Statements

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Rhodopsin family

Gonadotropin-releasing hormone

GNRHR [HSA:2798] [KO:K04280]

Pictograms

Health Hazard

Wikipedia

Cetrorelix monoacetate

Use Classification

Dates

2: Britten JL, Malik M, Levy G, Mendoza M, Catherino WH. Gonadotropin-releasing hormone (GnRH) agonist leuprolide acetate and GnRH antagonist cetrorelix acetate directly inhibit leiomyoma extracellular matrix production. Fertil Steril. 2012 Nov;98(5):1299-307. doi: 10.1016/j.fertnstert.2012.07.1123. Epub 2012 Aug 14. PubMed PMID: 22901846.

3: Erb K, Klipping C, Duijkers I, Pechstein B, Schueler A, Hermann R. Pharmacodynamic effects and plasma pharmacokinetics of single doses of cetrorelix acetate in healthy premenopausal women. Fertil Steril. 2001 Feb;75(2):316-23. PubMed PMID: 11172833.

4: Kåss AS, Førre OT, Fagerland MW, Gulseth HC, Torjesen PA, Hollan I. Short-term treatment with a gonadotropin-releasing hormone antagonist, cetrorelix, in rheumatoid arthritis (AGRA): a randomized, double-blind, placebo-controlled study. Scand J Rheumatol. 2014;43(1):22-7. doi: 10.3109/03009742.2013.825007. Epub 2013 Nov 1. PubMed PMID: 24182325; PubMed Central PMCID: PMC3913106.

5: Check JH, Wilson C, Choe JK, Amui J, Katsoff B. A comparison of pregnancy rates following fresh and frozen embryo transfer according to the use of leuprolide acetate vs ganirelix vs cetrorelix. Clin Exp Obstet Gynecol. 2010;37(2):105-7. PubMed PMID: 21077496.

6: Wilcox J, Potter D, Moore M, Ferrande L, Kelly E; CAP IV Investigator Group. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies. Fertil Steril. 2005 Jul;84(1):108-17. PubMed PMID: 16009165.

7: Martínez F, Clua E, Santmartí P, Boada M, Rodriguez I, Coroleu B. Randomized, comparative pilot study of pituitary suppression with depot leuprorelin versus cetrorelix acetate 3 mg in gonadotropin stimulation protocols for oocyte donors. Fertil Steril. 2010 Nov;94(6):2433-6. doi: 10.1016/j.fertnstert.2010.02.059. Epub 2010 Apr 28. PubMed PMID: 20430379.

8: Erb K, Junge K, Pechstein B, Schneider E, Derendorf H, Hermann R. Novel formulations of cetrorelix acetate in healthy men: pharmacodynamic effects and noncompartmental pharmacokinetics. J Clin Pharmacol. 2002 Sep;42(9):995-1001. PubMed PMID: 12211225.

9: Siejka A, Schally AV, Barabutis N. The effect of LHRH antagonist cetrorelix in crossover conditioned media from epithelial (BPH-1) and stromal (WPMY-1) prostate cells. Horm Metab Res. 2014 Jan;46(1):21-6. doi: 10.1055/s-0033-1349127. Epub 2013 Jul 9. PubMed PMID: 23839655.

10: Torres Mde M, Donadio N, Donadio NF, Brandão AC, Heck B. Comparison of embryo implantation in Wistar rats that underwent ovarian stimulation using exogenous gonadotropins associated with cetrorelix acetate or leuprolide acetate. Fertil Steril. 2005 Oct;84 Suppl 2:1235-40. PubMed PMID: 16210016.

11: Hwang JL, Huang LW, Hsieh BC, Tsai YL, Huang SC, Chen CY, Hsieh ML, Chen PH, Lin YH. Ovarian stimulation by clomiphene citrate and hMG in combination with cetrorelix acetate for ICSI cycles. Hum Reprod. 2003 Jan;18(1):45-9. PubMed PMID: 12525439.

12: Ludwig M, Katalinic A, Banz C, Schröder AK, Löning M, Weiss JM, Diedrich K. Tailoring the GnRH antagonist cetrorelix acetate to individual patients' needs in ovarian stimulation for IVF: results of a prospective, randomized study. Hum Reprod. 2002 Nov;17(11):2842-5. PubMed PMID: 12407036.

13: Silva ME, Smulders JP, Guerra M, Valderrama XP, Letelier C, Adams GP, Ratto MH. Cetrorelix suppresses the preovulatory LH surge and ovulation induced by ovulation-inducing factor (OIF) present in llama seminal plasma. Reprod Biol Endocrinol. 2011 May 30;9:74. doi: 10.1186/1477-7827-9-74. PubMed PMID: 21624125; PubMed Central PMCID: PMC3123631.

14: Engel JB, Audebert A, Frydman R, Zivny J, Diedrich K. Presurgical short term treatment of uterine fibroids with different doses of cetrorelix acetate: a double-blind, placebo-controlled multicenter study. Eur J Obstet Gynecol Reprod Biol. 2007 Oct;134(2):225-32. Epub 2006 Aug 22. PubMed PMID: 16930803.

15: Lai Q, Hu J, Zeng D, Hu J, Cai F, Yang F, Chen C, He X, Yang P, Yu Q, Zhang S, Xu JF, Wang CY. Assessing the optimal dose for Cetrorelix in Chinese women undergoing ovarian stimulation during the course of IVF-ET treatment. Am J Transl Res. 2013 Dec 1;6(1):78-84. eCollection 2013. PubMed PMID: 24349624; PubMed Central PMCID: PMC3853427.

16: Hwang JL, Seow KM, Lin YH, Huang LW, Hsieh BC, Tsai YL, Wu GJ, Huang SC, Chen CY, Chen PH, Tzeng CR. Ovarian stimulation by concomitant administration of cetrorelix acetate and HMG following Diane-35 pre-treatment for patients with polycystic ovary syndrome: a prospective randomized study. Hum Reprod. 2004 Sep;19(9):1993-2000. Epub 2004 Jul 29. PubMed PMID: 15284212.

17: Yang D, Hou T, Yang X, Ma Y, Wang L, Li B. Mechanisms of prostate atrophy after LHRH antagonist cetrorelix injection: an experimental study in a rat model of benign prostatic hyperplasia. J Huazhong Univ Sci Technolog Med Sci. 2012 Jun;32(3):389-395. doi: 10.1007/s11596-012-0067-x. Epub 2012 Jun 9. PubMed PMID: 22684563.

18: Wen J, Feng Y, Bjorklund CC, Wang M, Orlowski RZ, Shi ZZ, Liao B, O'Hare J, Zu Y, Schally AV, Chang CC. Luteinizing Hormone-Releasing Hormone (LHRH)-I antagonist cetrorelix inhibits myeloma cell growth in vitro and in vivo. Mol Cancer Ther. 2011 Jan;10(1):148-58. doi: 10.1158/1535-7163.MCT-10-0829. Epub 2010 Nov 9. PubMed PMID: 21062912.

19: Sauer MV, Thornton MH 2nd, Schoolcraft W, Frishman GN. Comparative efficacy and safety of cetrorelix with or without mid-cycle recombinant LH and leuprolide acetate for inhibition of premature LH surges in assisted reproduction. Reprod Biomed Online. 2004 Nov;9(5):487-93. PubMed PMID: 15588464.

20: Chen HJ, Lin YH, Hsieh BC, Seow KM, Hwang JL, Tzeng CR. Is a lower dose of cetrorelix acetate effective for prevention of LH surge during controlled ovarian hyperstimulation? J Assist Reprod Genet. 2006 Jun;23(6):289-92. Epub 2006 Jul 22. PubMed PMID: 16865530; PubMed Central PMCID: PMC3506367.